Diethyl benzamidomalonate
Overview
Description
Diethyl benzamidomalonate is an organic compound with the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . It is a white crystalline solid with a distinctive odor and is soluble in common solvents such as ethanol, acetone, and dimethylformamide . This compound is used extensively in organic synthesis, particularly in the preparation of indolone and benzoate derivatives .
Preparation Methods
Diethyl benzamidomalonate can be synthesized through a multi-step process. The primary synthetic route involves the reaction of benzoyl chloride with ethanolamine to form benzamide. This intermediate then undergoes a Michael addition reaction with diethyl malonate to produce this compound . The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent, and the reaction is carried out under reflux conditions .
Chemical Reactions Analysis
Diethyl benzamidomalonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl benzamidomalonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl benzamidomalonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The benzamide group can undergo nucleophilic substitution, while the malonate ester groups can participate in condensation reactions . These reactions enable the compound to form stable intermediates and final products that are useful in various applications.
Comparison with Similar Compounds
Diethyl benzamidomalonate can be compared with other similar compounds such as diethyl malonate and benzamide:
Diethyl malonate: Unlike this compound, diethyl malonate lacks the benzamide group, making it less versatile in certain synthetic applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.
Properties
IUPAC Name |
diethyl 2-benzamidopropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-13(17)11(14(18)20-4-2)15-12(16)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSZTQWZINJIMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80914696 | |
Record name | N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-86-6 | |
Record name | 1,3-Diethyl 2-(benzoylamino)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl benzamidomalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl benzamidomalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl benzamidomalonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(1,3-Diethoxy-1,3-dioxopropan-2-yl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80914696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl benzamidomalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of diethyl benzamidomalonate in reactions with ethyl cis-β-chloroacrylate?
A1: this compound reacts with ethyl cis-β-chloroacrylate to yield an open chain product, diethyl 4-benzamido-4-ethoxycarbonylglutaconate . This contrasts with the reactions of ethyl cis-β-chloroacrylate with other aminomalonate derivatives like diethyl acetamidomalonate, which result in cyclized products .
Q2: Why does this compound produce a different reaction outcome compared to other similar compounds?
A2: While the provided research doesn't delve into the specific mechanistic reasons behind the differing outcomes, it suggests that the benzamido group in this compound might influence the reaction pathway. Further research exploring steric and electronic effects of the benzamido group compared to other substituents could provide a clearer understanding. This difference in reactivity highlights the importance of substituent effects in organic synthesis and the need for careful selection of reagents to achieve desired reaction outcomes.
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